5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
(2-bromophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-14-4-2-1-3-13(14)16(21)19-7-8-20-12(10-19)9-15(18-20)11-5-6-11/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJOKXJWOREEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize costs. For example, the preparation of 2-chloro-5-bromobenzoyl chloride, a related compound, involves reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine . Similar strategies can be adapted for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized under specific conditions.
Reduction: The pyrazine ring can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for this compound is not fully understood. similar compounds have been shown to exhibit biological activities by interacting with specific molecular targets, such as kinases . These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogues:
Key Observations :
- Electron-Withdrawing Groups: The 2-bromobenzoyl group in the target compound enhances molecular weight and lipophilicity compared to non-halogenated analogues. Bromine’s electron-withdrawing nature may modulate electronic properties and binding interactions in biological targets .
- Trifluoromethyl Analogues : The CF₃ group in related compounds (e.g., ) enhances metabolic resistance and may improve blood-brain barrier penetration, making such derivatives relevant for CNS targets like mGluR2 .
Biological Activity
5-(2-Bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with a bromobenzoyl substituent and a cyclopropyl group. Its unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : Studies indicate that the compound shows cytotoxic effects against various cancer cell lines. For instance, it has been tested against cervical and breast cancer cells, demonstrating significant antiproliferative activity.
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. In vitro studies suggest that it can effectively inhibit these enzymes.
- Antioxidant Activity : Preliminary investigations suggest that the compound may possess antioxidant properties, contributing to its therapeutic potential in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Enzyme Interaction : Molecular docking studies have shown that the compound binds to the active sites of AChE and BChE. This binding inhibits enzyme activity through competitive inhibition.
- Signal Transduction Pathways : The compound may affect various signaling pathways involved in cell proliferation and survival. For example, it has been suggested that it inhibits the activation of key proteins such as EGFR and Akt in cancer cells.
Case Studies
Several case studies highlight the biological activity of this compound:
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Antitumor Efficacy :
- A study evaluated the effect of the compound on breast cancer cell lines (e.g., MDA-MB-231). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent cytotoxicity.
- Another investigation focused on cervical cancer cells (HeLa), revealing similar antiproliferative effects.
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Cholinesterase Inhibition :
- In a comparative study with known cholinesterase inhibitors, this compound exhibited comparable or superior inhibitory activity against AChE and BChE.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for 5-(2-bromobenzoyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, and how can intermediates be optimized for yield?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazolo[1,5-a]pyrazine core via cyclization of precursors like hydrazines and diketones under acidic or basic conditions .
Cyclopropane Introduction : Use cyclopropane-containing reagents (e.g., cyclopropylboronic acids) in Suzuki-Miyaura cross-coupling or alkylation reactions .
Bromobenzoylation : Introduce the 2-bromobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution, optimizing reaction time and temperature to avoid over-substitution .
Optimization Strategies :
- Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.
- Use HPLC or column chromatography to isolate intermediates, ensuring >95% purity .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and aromatic bromine coupling patterns .
- X-ray Crystallography : Resolve crystal structures to verify the bicyclic pyrazolo-pyrazine framework and bromobenzoyl orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~375.2 g/mol) and isotopic patterns .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Antiviral Activity : Evaluated via HBV DNA quantification in HepG2.2.15 cells, showing IC₅₀ values <100 nM. Assays include ELISA for capsid assembly disruption .
- Cytotoxicity Screening : Tested in primary hepatocytes using MTT assays to ensure selectivity (CC₅₀ >10 μM) .
- Pharmacokinetics : Assess oral bioavailability in rodent models with LC-MS/MS plasma analysis .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with viral capsid proteins?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions between the bromobenzoyl group and HBV capsid protein’s hydrophobic pockets (e.g., residue Trp102) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to identify key hydrogen bonds and π-π stacking interactions .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG < −8 kcal/mol supports strong inhibition) .
Q. What strategies resolve contradictions in reported reaction yields for bromobenzoylation?
- Contradiction Example : Yields vary from 40% to 75% in Friedel-Crafts reactions.
Resolution Methods :- Solvent Screening : Compare DCM (polar aprotic) vs. toluene (non-polar), with toluene reducing side reactions .
- Catalyst Optimization : Replace AlCl₃ with FeCl₃ to reduce electrophilic over-activation, improving regioselectivity .
- In Situ Monitoring : Use FT-IR to track acyl intermediate formation (C=O stretch ~1680 cm⁻¹) .
Q. How can the compound’s metabolic stability be enhanced for in vivo studies?
- Metabolic Hotspot Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., CYP3A4-mediated dealkylation) .
- Structural Modifications :
- Replace the cyclopropane with a fluorinated analog to block CYP450 oxidation.
- Introduce methyl groups ortho to the bromine to sterically hinder metabolic cleavage .
- Prodrug Design : Mask the benzoyl group as an ester to improve plasma half-life .
Methodological Considerations
Q. What synthetic challenges arise from the cyclopropane ring, and how are they addressed?
- Ring Strain : Cyclopropane’s high strain energy (~27 kcal/mol) can lead to ring-opening during acidic/basic conditions.
Solutions :- Use mild, anhydrous conditions (e.g., THF, −78°C) for cyclopropane introduction .
- Stabilize intermediates with bulky protecting groups (e.g., tert-butoxycarbonyl) .
Q. How do electronic effects of the 2-bromobenzoyl group influence reactivity?
- Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs further substitution to the meta position. Kinetic studies show a 3:1 meta:para ratio in nitration reactions .
- Nucleophilic Attack : The carbonyl group undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) at −20°C to avoid over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
